molecular formula C12H14ClN3O2S B2930477 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide CAS No. 321717-89-9

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide

Cat. No.: B2930477
CAS No.: 321717-89-9
M. Wt: 299.77
InChI Key: UEGLCVLJEULHLF-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide (CAS 321717-89-9) is a synthetic compound with a molecular formula of C12H14ClN3O2S and a molecular weight of 299.78 g/mol. This reagent features a benzenesulfonamide scaffold substituted with a chloro group and a propyl-linked 1H-imidazole moiety. The presence of the imidazole ring is of significant research interest, as this heterocycle is a key pharmacophore in a plethora of bioactive molecules. Particularly, N-alkylated imidazole derivatives are a common structural feature in many clinically available antifungal agents, such as clotrimazole, miconazole, and ketoconazole . The antifungal activity of such compounds is often attributed to the ability of the imidazole nitrogen to coordinate to the heme iron atom in the active site of the fungal enzyme 14α-demethylase, thereby inhibiting ergosterol biosynthesis . Consequently, this compound serves as a valuable building block in medicinal chemistry research for the design and synthesis of novel antifungal candidates, especially to address issues of drug resistance and toxicity associated with existing therapies . It is also a useful intermediate for investigating structure-activity relationships and for probing interactions with various cytochrome P450 enzymes. This product is intended for research and laboratory use only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-chloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c13-11-4-1-2-5-12(11)19(17,18)15-6-3-8-16-9-7-14-10-16/h1-2,4-5,7,9-10,15H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGLCVLJEULHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The sulfonamide group can interact with proteins, potentially inhibiting enzyme function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(3-(1H-Imidazol-1-yl)propyl)-4-(Trifluoromethyl)benzenesulfonamide

  • Structural Differences : The trifluoromethyl (-CF₃) group at the 4-position of the benzene ring replaces the 2-chloro substituent.
  • Synthesis: Similar to the target compound, this analog is synthesized by reacting 4-(trifluoromethyl)benzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine. Purification employs silica gel chromatography with ethyl acetate:methanol (8:2) .

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-Imidazol-1-yl)propylidene]-N-(2-Chlorophenyl) Hydrazinecarboxamide

  • Structural Differences : Incorporates a benzodioxol moiety and a hydrazinecarboxamide group instead of the sulfonamide linker.
  • Characterization : Single-crystal X-ray analysis confirms the (E)-configuration of the imine group, which influences molecular geometry and binding interactions .
  • Functional Impact : The benzodioxol group may confer antioxidant properties, while the hydrazinecarboxamide moiety could alter target specificity compared to sulfonamides .

N-(3-(1H-Imidazol-1-yl)propyl)benzamide Derivatives

A series of benzamide analogs (e.g., 4-fluoro, 4-nitro, and biphenyl-substituted derivatives) were synthesized and compared :

Compound Substituent Melting Point (°C) Yield (%) Key Functional Property
Target Compound 2-Cl-benzenesulfonamide Not Reported Not Given Likely CA inhibition
4-Fluoro-benzamide 4-F 112–114 78 Enhanced solubility
4-Nitro-benzamide 4-NO₂ 158–160 65 Electron-deficient, polar
Biphenyl-carboxamide Biphenyl 145–147 72 Increased steric bulk
  • Key Observations: Sulfonamide derivatives (e.g., the target compound) generally exhibit stronger hydrogen-bonding capacity compared to benzamides, critical for enzyme inhibition . Electron-withdrawing groups (e.g., -NO₂) in benzamides reduce bioavailability due to high polarity, whereas lipophilic groups (e.g., biphenyl) may improve tissue penetration .

Biological Activity

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide is a sulfonamide derivative with significant biological activity, particularly as an enzyme inhibitor. Its structure includes a chloro group and an imidazolyl propyl side chain, which contribute to its pharmacological properties. This compound has been studied for its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

  • Molecular Formula : C12H15ClN3O2S
  • Key Functional Groups :
    • Chloro (Cl)
    • Imidazole ring
    • Benzenesulfonamide core

The presence of the imidazole moiety enhances interactions with biological targets, potentially increasing the compound's efficacy in therapeutic applications.

Enzyme Inhibition

One of the most notable activities of this compound is its inhibition of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. The compound exhibits potent inhibition with IC50 values reaching as low as 10.93 nM, indicating a strong potential for use in cancer therapies.

Antiviral and Antimicrobial Properties

Compounds similar to this compound have demonstrated antiviral and antibacterial properties. Research indicates that imidazole-containing compounds can exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral effects .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights how variations in substituents can influence biological activity:

Compound NameStructure FeaturesUnique Aspects
5-chloro-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]benzenesulfonamideContains a phenyl group in the imidazole side chainMay exhibit different enzyme selectivity
N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamideLacks chloro substitutionPotentially different pharmacokinetics
4-methyl-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamideContains a methyl group on the benzene ringAltered lipophilicity affecting bioavailability

This table illustrates that modifications can lead to differences in enzyme selectivity and pharmacokinetic profiles, which are crucial for drug development.

Case Study: Inhibition of NLRP3 Inflammasome

In related research focusing on benzenesulfonamide analogs, compounds were evaluated for their ability to inhibit the NLRP3 inflammasome, which plays a critical role in various diseases. In vivo studies revealed that modifications on the sulfonamide moiety were well tolerated and led to improved inhibitory potency in certain analogs . This suggests that similar structural modifications could enhance the biological activity of this compound.

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms of action for enzyme inhibition.
  • Therapeutic Applications : Exploring its potential in treating cancer and infectious diseases.
  • Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological efficacy.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide?

  • Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is widely employed for small-molecule structure determination. This software is robust for handling high-resolution data and twinned crystals, though users should validate results with complementary techniques (e.g., NMR spectroscopy) due to potential ambiguities in electron density maps for flexible side chains like the imidazole-propyl group .

Q. How can researchers ensure the purity of synthesized this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For quantitative analysis, combine with mass spectrometry (MS) to confirm molecular weight (283.24 g/mol) and detect impurities. Reference standards (e.g., EP/ICH guidelines) should be used for calibration, as impurities often arise from incomplete sulfonamide coupling or residual solvents .

Q. What are the primary synthetic routes for this compound, and what are common side reactions?

  • Methodological Answer : A two-step synthesis is typical: (1) alkylation of 1H-imidazole with 3-chloropropylamine to form 3-(1H-imidazol-1-yl)propan-1-amine, followed by (2) sulfonylation with 2-chlorobenzenesulfonyl chloride. Side products may include N-alkylated imidazole derivatives or unreacted intermediates. Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for purification .

Q. How does the compound’s structure influence its solubility and stability in aqueous media?

  • Methodological Answer : The sulfonamide group enhances water solubility via hydrogen bonding, while the hydrophobic chlorobenzene and imidazole-propyl moieties reduce it. Stability studies at neutral pH (6.5–7.5) and temperatures below 30°C are recommended, as imidazole derivatives can undergo pH-dependent tautomerization or degradation .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electronic properties, such as charge distribution on the sulfonamide and imidazole groups, to predict binding affinities. Molecular dynamics (MD) simulations further assess interactions with biomolecular targets (e.g., enzymes or DNA) under physiological conditions .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies in NMR or IR spectra often stem from conformational flexibility in the propyl linker or residual solvents. Use variable-temperature NMR to probe dynamic behavior and 2D-COSY/HSQC to assign overlapping signals. Cross-validate with X-ray diffraction data to confirm structural integrity .

Q. What are the implications of this compound’s thermolability for its application in polymer science?

  • Methodological Answer : The methylene units in the side chain induce thermolability (29–48°C), enabling stimuli-responsive polymers (e.g., poly(N-(3-(1H-imidazol-1-yl)propyl)acrylamide)). This property is exploitable for drug delivery systems, where temperature-triggered release mechanisms are desired. Monitor phase transitions via differential scanning calorimetry (DSC) .

Q. How do regulatory constraints (e.g., TSCA Section 12(b)) impact its use in cross-disciplinary research?

  • Methodological Answer : Under TSCA, export notifications are required for derivatives like phenol-substituted analogs (e.g., PMN P–11–654). Researchers must document intended uses, disposal protocols, and environmental toxicity profiles to comply with EPA regulations. Collaborate with institutional review boards for hazard assessments .

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